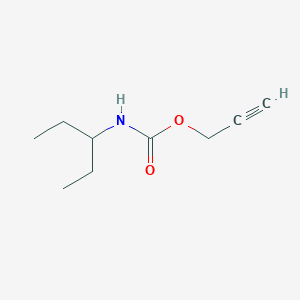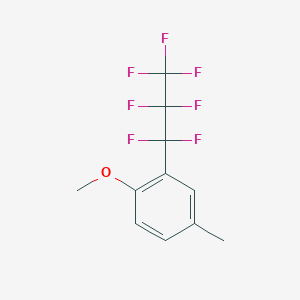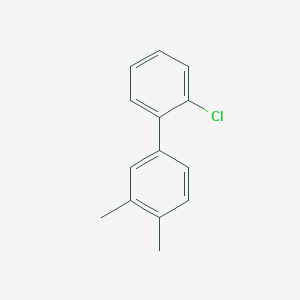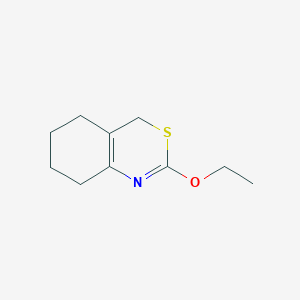
2,3-Dichloropropyl octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloropropyl octanoate is an organic compound with the molecular formula C11H20Cl2O2 It is an ester formed from the reaction between 2,3-dichloropropanol and octanoic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloropropyl octanoate typically involves the esterification reaction between 2,3-dichloropropanol and octanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction can be represented as follows:
2,3-Dichloropropanol+Octanoic AcidH2SO42,3-Dichloropropyl Octanoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents may vary depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions: 2,3-Dichloropropyl octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,3-dichloropropanol and octanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as hydroxide ions, appropriate solvents.
Major Products Formed:
Hydrolysis: 2,3-Dichloropropanol and octanoic acid.
Reduction: 2,3-Dichloropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dichloropropyl octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying esterification reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of esters on biological systems.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,3-dichloropropyl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester bond in the compound can be hydrolyzed by esterases, releasing 2,3-dichloropropanol and octanoic acid, which may exert their effects through different biochemical pathways. The chlorine atoms in the compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives with distinct biological activities.
類似化合物との比較
2,3-Dichloropropyl acetate: Similar ester structure but with a shorter acyl chain.
2,3-Dichloropropyl butyrate: Another ester with a different acyl chain length.
2,3-Dichloropropyl hexanoate: Similar compound with a medium-length acyl chain.
Uniqueness: 2,3-Dichloropropyl octanoate is unique due to its specific acyl chain length, which influences its physical and chemical properties. The presence of two chlorine atoms in the propyl group also imparts distinct reactivity compared to other esters. These features make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
88606-74-0 |
|---|---|
分子式 |
C11H20Cl2O2 |
分子量 |
255.18 g/mol |
IUPAC名 |
2,3-dichloropropyl octanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10H,2-9H2,1H3 |
InChIキー |
VWAHGSDENHZHOK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)OCC(CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)

![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)




![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)


![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)


![Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate](/img/structure/B14387610.png)
